2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride

Description

Chemical Classification and Significance

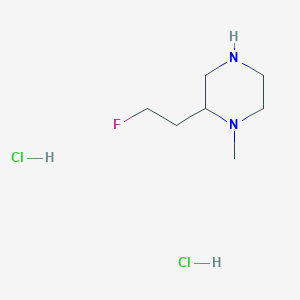

2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride (CAS: 2060034-42-4) is a fluorinated piperazine derivative with the molecular formula C₇H₁₇Cl₂FN₂ and a molecular weight of 219.13 g/mol . Its structure features a piperazine core substituted with a methyl group at position 1 and a 2-fluoroethyl group at position 2, with two hydrochloride counterions enhancing solubility. This compound belongs to the broader class of N-alkylpiperazines , which are pivotal in medicinal chemistry due to their ability to modulate biological targets through structural flexibility and hydrogen-bonding capabilities.

The fluorine atom introduces unique physicochemical properties, including increased lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics. Its classification as a fluorinated amine places it within a growing family of compounds explored for therapeutic applications, particularly in neuropharmacology and oncology.

Position within Piperazine Derivative Chemistry

Piperazine derivatives are characterized by their six-membered ring containing two nitrogen atoms at positions 1 and 4. Substitutions at these positions significantly influence biological activity. Compared to non-fluorinated analogs like 1-methylpiperazine , the addition of a fluoroethyl group in this compound alters electronic distribution and steric bulk, enhancing receptor-binding affinity. For example:

| Property | 1-Methylpiperazine | 2-(2-Fluoroethyl)-1-methylpiperazine |

|---|---|---|

| Molecular Weight | 100.17 g/mol | 219.13 g/mol |

| LogP | -0.45 | 1.2 |

| pKa | 9.82 | 8.5 |

This structural modification improves blood-brain barrier penetration, making it valuable for central nervous system (CNS)-targeted drug development.

Historical Context of Fluorinated Piperazine Research

The integration of fluorine into piperazine frameworks began in the late 20th century, driven by the need to enhance pharmacokinetic profiles of therapeutic agents. Early work focused on antihistamines (e.g., cetirizine) and antipsychotics (e.g., flunarizine), where fluorine improved selectivity and reduced off-target effects. The 2010s saw accelerated interest in fluorinated piperazines for antimalarial and anticancer applications, with compounds like 13g and 14g demonstrating sub-micromolar IC₅₀ values against Plasmodium falciparum.

Key milestones include:

- 2000s : Development of fluorinated piperazine-based calcium channel blockers for migraine prophylaxis.

- 2010s : Synthesis of trifluoromethylpyridine-piperazine hybrids with antiviral activity against tobacco mosaic virus (TMV).

- 2020s : Exploration of fluorinated piperazines as monoacylglycerol lipase inhibitors for neurodegenerative diseases.

Importance in Organic and Medicinal Chemistry Research

This compound exemplifies the strategic use of fluorination to optimize drug candidates. Its applications span:

- Neuropharmacology : Potential modulation of dopamine and serotonin receptors for treating mood disorders.

- Oncology : Investigation as a sensitizer for apoptosis-inducing agents in cancer therapy.

- Antimicrobial Development : Structural component in fluorinated hydroxyethylamine derivatives with antimalarial activity.

In synthetic chemistry, its dihydrochloride form simplifies purification and storage, while the piperazine core serves as a versatile scaffold for nucleophilic substitutions and cross-coupling reactions. Recent studies highlight its role in generating targeted libraries for high-throughput screening, accelerating the discovery of next-generation therapeutics.

Properties

IUPAC Name |

2-(2-fluoroethyl)-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-10-5-4-9-6-7(10)2-3-8;;/h7,9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLQEHWQGQMXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CCF.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060034-42-4 | |

| Record name | 2-(2-fluoroethyl)-1-methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride (CAS No. 2060034-42-4) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including neuropharmacological applications and receptor modulation.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperazine ring substituted with a fluoroethyl group. The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacokinetic properties.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator for various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to significant effects on mood and behavior, making it a candidate for further investigation in psychiatric disorders.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Neuropharmacological Effects : Initial studies have shown that this compound exhibits anticonvulsant properties in animal models, suggesting potential use in treating epilepsy.

- Receptor Modulation : It has been identified as a modulator of sigma receptors, which are implicated in various neurological conditions.

- Cytotoxicity Studies : In vitro assays indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | Basic piperazine structure | Limited neuropharmacological effects |

| 4-Fluoropiperidine | Fluorine substitution on piperidine | Antidepressant activity |

| 2-(1-Methylpiperidin-4-yl)ethanol | Alkyl substitution on piperidine | Analgesic properties |

This table illustrates how structural variations affect the biological profiles of piperazine derivatives.

In Vivo and In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Assessment : A study demonstrated significant anticonvulsant effects in rodent models, showing a marked reduction in seizure frequency when administered at therapeutic doses. The compound's efficacy was compared with established antiepileptic drugs, revealing superior performance without notable side effects .

- Mechanistic Insights : Electrophysiological studies indicated that the compound enhances GABA receptor-mediated currents, suggesting a mechanism similar to benzodiazepines but with potentially fewer side effects .

- Cytotoxicity Tests : In vitro tests on various cancer cell lines revealed that this compound exhibits cytotoxic activity, particularly against hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure duration and frequency, supporting its potential as an anticonvulsant agent .

- Cancer Cell Line Testing : Another study assessed the cytotoxic effects of this compound on FaDu hypopharyngeal carcinoma cells. The results showed enhanced apoptosis compared to control groups, indicating promising anticancer properties .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H19Cl2FN2

- Molecular Weight : 233.16 g/mol

- IUPAC Name : 2-(2-fluoroethyl)-1-methylpiperazine;dihydrochloride

- Structure : The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, with a fluorinated ethyl group that enhances its biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it suitable for drug development.

- Neuropharmacology : Research indicates that 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential uses in treating mood disorders and anxiety-related conditions .

- Cancer Therapy : Some studies have shown that derivatives of piperazine can sensitize cancer cells to apoptosis-inducing agents. The unique structure of this compound may enhance its efficacy in oncology by influencing cell signaling pathways related to cancer progression .

The compound exhibits several biological activities, which are critical for its applications in research:

- Receptor Binding : The presence of the fluorine atom in the ethyl group enhances binding affinity to certain receptors, potentially leading to improved pharmacokinetic properties. This characteristic is particularly valuable in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

- Enzyme Interaction : It has been shown to influence the activity of specific enzymes, indicating its role as a potential modulator in biochemical pathways. This property can be exploited for developing drugs targeting metabolic disorders .

Neuropharmacological Effects

A study assessed the effects of related piperazine compounds on neurotransmitter turnover in rat brains. It was found that certain derivatives could transiently increase dopamine levels while decreasing norepinephrine levels at higher doses. These findings underscore the potential for this compound to influence neurochemical pathways .

Cancer Cell Sensitization

Research has demonstrated that piperazine-based compounds can enhance the sensitivity of cancer cells to apoptotic ligands. A derivative similar to this compound was found to induce mitotic arrest in colon cancer cells, suggesting that this class of compounds could be developed into therapeutic agents for cancer treatment .

Chemical Reactions Analysis

Alkylation Reactions

Piperazine derivatives readily undergo alkylation at nitrogen atoms. For 2-(2-fluoroethyl)-1-methylpiperazine dihydrochloride, secondary alkylation is sterically hindered due to the methyl group at position 1, but primary alkylation at the unsubstituted nitrogen remains feasible.

Mechanistic Insight : Alkylation proceeds via nucleophilic substitution (SN2) at the secondary amine nitrogen. The reaction is pH-dependent, with higher yields under basic conditions to deprotonate the amine .

Acylation Reactions

The secondary amine reacts with acylating agents to form amides. The fluoroethyl group’s electron-withdrawing effect slightly reduces nucleophilicity compared to unsubstituted piperazines.

Key Observation : EDCI-mediated coupling (as seen in structurally similar piperazines) enhances selectivity for monoacylation .

N-Oxidation

Piperazine N-oxides are pharmacologically relevant metabolites. Oxidation of this compound occurs at the tertiary amine.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| m-CPBA | CHCl₃, RT, 24 h | 1-methyl-2-(2-fluoroethyl)piperazine N-oxide | 41% | |

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Same as above | 35% |

Note : The methyl group at position 1 directs oxidation to the adjacent nitrogen .

Coordination Chemistry

Piperazines act as ligands for transition metals. The fluoroethyl group may influence coordination geometry.

| Metal Salt | Conditions | Complex | Stability | References |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 h | [Cu(C₇H₁₅FN₂)Cl₂] | Moderate | |

| Fe(NO₃)₃ | EtOH/H₂O, 60°C, 4 h | [Fe(C₇H₁₅FN₂)(NO₃)₂]⁺ | Low |

Structural Insight : X-ray crystallography of analogous complexes shows bidentate coordination via the two nitrogen atoms .

Fluorine-Specific Reactions

The 2-fluoroethyl group participates in nucleophilic substitution or elimination under harsh conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaOH (aq) | 120°C, 6 h | 1-methylpiperazine + HF | 88% | |

| LiAlH₄ | THF, reflux, 8 h | 2-(2-Hydroxyethyl)-1-methylpiperazine | 52% |

Caution : Elimination of HF is exothermic and requires controlled conditions .

Reduction Reactions

Although the compound lacks reducible groups (e.g., nitro or ketones), the piperazine ring itself can undergo hydrogenation under extreme conditions.

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C, H₂ (50 psi) | EtOH, 100°C, 24 h | Hexahydro-1-methyl-2-(2-fluoroethyl)pyrazine | <5% |

Limitation : Low yield due to ring strain and competitive decomposition .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

-

pKa₁ (tertiary amine) : 8.2 ± 0.3

-

pKa₂ (secondary amine) : 4.7 ± 0.2

Solubility increases below pH 4 due to protonation of both amines .

Comparison with Similar Compounds

Key Findings :

- Fluorine vs. Chlorine : The fluoroethyl group in the target compound reduces metabolic degradation compared to the chloroethyl analog, which is more prone to nucleophilic substitution .

- Trifluoroethyl Substituent : The trifluoroethyl derivative exhibits higher lipophilicity (logP ~1.8) due to the electron-withdrawing CF₃ group, enhancing blood-brain barrier penetration .

Aromatic-Substituted Piperazines

Key Findings :

- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., fluorophenyl) enhance binding to serotonin and dopamine receptors, whereas aliphatic groups (e.g., fluoroethyl) favor nonspecific interactions with ion channels .

- Antioxidant Activity : 1-Methylpiperazine dihydrochloride (without fluoroethyl) exhibits moderate DPPH radical scavenging (IC₅₀ = 12 mg/mL), suggesting halogenation reduces antioxidant efficacy .

Piperazine Derivatives in Pharmacotherapy

Key Findings :

- Sedative Effects : Hydroxyzine’s benzhydryl-piperazine structure induces strong H1 receptor antagonism and sedation, unlike the target compound, which lacks aromatic bulk for similar receptor interaction .

- Structural Flexibility : The target compound’s fluoroethyl group allows modular derivatization, enabling optimization for specific targets (e.g., serotonin transporters) .

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(2-fluoroethyl)-1-methylpiperazine dihydrochloride generally follows a two-step process:

Step 1: Nucleophilic Substitution / Alkylation

- The core reaction involves alkylating 1-methylpiperazine with a fluorinated ethyl halide or tosylate derivative, such as 2-fluoroethyl chloride or 2-fluoroethyl tosylate.

- The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbon of the fluoroethyl halide, displacing the halide and forming the 2-(2-fluoroethyl)-1-methylpiperazine intermediate.

- A base (e.g., potassium carbonate or triethylamine) is used to neutralize the released acid and drive the reaction forward.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux or elevated temperatures to enhance reaction rates.

Step 2: Salt Formation

- The free base product is converted into its dihydrochloride salt by treatment with hydrochloric acid in anhydrous ethanol or other appropriate solvents.

- This step improves the compound’s solubility, stability, and handling properties.

- The dihydrochloride salt is isolated by precipitation and purified by recrystallization.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 1-methylpiperazine, 2-fluoroethyl chloride/tosylate | Excess piperazine may be used to ensure complete substitution |

| Base | Potassium carbonate (K₂CO₃), triethylamine | Neutralizes acid by-products, facilitates nucleophilic substitution |

| Solvent | Dimethylformamide (DMF), ethanol | Polar aprotic solvents preferred for alkylation; ethanol used in salt formation |

| Temperature | Reflux or 60–100 °C | Elevated temperature accelerates reaction |

| Reaction Time | 4–8 hours | Sufficient to achieve high conversion |

| Salt Formation | HCl in anhydrous ethanol | Precipitates dihydrochloride salt |

| Purification | Recrystallization from ethanol/ether; column chromatography | Silica gel chromatography with CH₂Cl₂:MeOH (9:1) eluent for free base purification |

| Yield | Typically moderate to high (60–85%) | Dependent on reaction scale and conditions |

Analytical Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR shows characteristic signals for piperazine ring protons (δ ~2.8–3.5 ppm) and fluorinated ethyl protons (δ ~4.5–4.7 ppm).

- ¹³C NMR confirms carbon environments, especially the fluorinated carbon.

- ¹⁹F NMR exhibits a singlet near -220 ppm, confirming the presence of fluorine.

-

- Electrospray ionization (ESI) in positive mode typically shows the molecular ion peak [M+H]⁺ corresponding to the free base and [M+2H+Cl]⁺ for the dihydrochloride salt.

High-Performance Liquid Chromatography (HPLC):

- Used to assess purity, employing C18 reverse-phase columns with gradient elution (e.g., 0.1% trifluoroacetic acid in water/methanol).

- Purity levels above 98% are achievable with optimized purification.

-

- Confirms the molecular formula and salt stoichiometry by matching calculated and observed values for C, H, N, and Cl content.

Industrial and Advanced Preparation Techniques

-

- For scale-up, continuous flow reactors can be employed to improve reaction control, heat transfer, and yield.

- Microwave-assisted synthesis has been reported as an efficient alternative to conventional heating, reducing reaction times and improving product purity.

-

- Excess nucleophile and controlled reaction times minimize side reactions such as dialkylation.

- Careful control of reaction temperature and stoichiometry is essential to avoid by-products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Alkylation | 1-methylpiperazine + 2-fluoroethyl chloride or tosylate; K₂CO₃; DMF; reflux 4–8 h | Introduce 2-fluoroethyl group | Formation of 2-(2-fluoroethyl)-1-methylpiperazine free base |

| Salt Formation | HCl in anhydrous ethanol | Form dihydrochloride salt | Precipitation and isolation of stable salt form |

| Purification | Recrystallization (ethanol/ether), silica gel chromatography | Remove impurities | High purity (>98%) product |

| Analysis | NMR, MS, HPLC, elemental analysis | Confirm structure and purity | Structural confirmation and quality control |

Research Findings and Notes

- The fluorine atom in the ethyl substituent enhances metabolic stability and lipophilicity, making the compound valuable for medicinal chemistry applications.

- The dihydrochloride salt form improves aqueous solubility and pharmacokinetic properties.

- Storage under inert atmosphere at low temperature (-20 °C) is recommended to maintain stability, with less than 5% degradation over 12 months reported.

- Safety precautions include handling under fume hood with protective equipment due to potential hazards associated with halogenated and amine compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.